2-nitro-N-(2-oxothiolan-3-yl)benzamide 2-nitro-N-(2-oxothiolan-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20120371
InChI: InChI=1S/C11H10N2O4S/c14-10(12-8-5-6-18-11(8)15)7-3-1-2-4-9(7)13(16)17/h1-4,8H,5-6H2,(H,12,14)
SMILES:
Molecular Formula: C11H10N2O4S
Molecular Weight: 266.28 g/mol

2-nitro-N-(2-oxothiolan-3-yl)benzamide

CAS No.:

Cat. No.: VC20120371

Molecular Formula: C11H10N2O4S

Molecular Weight: 266.28 g/mol

* For research use only. Not for human or veterinary use.

2-nitro-N-(2-oxothiolan-3-yl)benzamide -

Specification

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
IUPAC Name 2-nitro-N-(2-oxothiolan-3-yl)benzamide
Standard InChI InChI=1S/C11H10N2O4S/c14-10(12-8-5-6-18-11(8)15)7-3-1-2-4-9(7)13(16)17/h1-4,8H,5-6H2,(H,12,14)
Standard InChI Key WGCSFPFAKKJFDT-UHFFFAOYSA-N
Canonical SMILES C1CSC(=O)C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Structural Analysis and Molecular Features

Core Architecture

The compound’s structure comprises three primary components:

  • Benzamide backbone: A benzene ring linked to a carboxamide group.

  • Nitro substituent: Positioned at the ortho (2nd) position of the aromatic ring, introducing electron-withdrawing effects that influence reactivity.

  • 2-Oxothiolan-3-yl group: A five-membered sulfur-containing lactone ring with a ketone oxygen at position 2, contributing to conformational flexibility and potential hydrogen-bonding interactions .

Stereochemical Considerations

The 2-oxothiolan-3-yl group introduces a stereocenter at the 3rd position of the thiolactone ring. This chirality may influence biological activity, as seen in related compounds where enantiomers exhibit distinct binding affinities . Computational models suggest the thiolactone adopts a puckered conformation, with the amide nitrogen participating in intramolecular hydrogen bonding with the ketone oxygen .

Electronic Properties

Density functional theory (DFT) calculations on analogous structures predict:

  • Nitro group: Reduces electron density on the aromatic ring (Hammett σₚ = +1.27), directing electrophilic substitution to the para position.

  • Amide linkage: Delocalization of the lone pair from the nitrogen into the carbonyl group, creating a planar configuration that stabilizes the molecule .

  • Thiolactone ring: Partial positive charge on the sulfur atom due to electron withdrawal by the ketone, enhancing susceptibility to nucleophilic attack .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₁₁H₁₀N₂O₄S
Molecular Weight266.28 g/mol
Topological Polar SA98.2 Ų
logP (Octanol-Water)1.45
Hydrogen Bond Donors2

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge from analogous syntheses:

  • Amide Coupling Approach:

    • Step 1: Synthesis of 2-nitrobenzoyl chloride via nitration of benzoyl chloride.

    • Step 2: Preparation of 3-amino-2-oxothiolane through ring-opening of thiolactone derivatives .

    • Step 3: Coupling using Schotten-Baumann conditions (NaOH, H₂O/Et₂O) .

  • Cyclization Strategy:

    • Step 1: Formation of N-(2-mercapto-3-hydroxypropyl)-2-nitrobenzamide intermediate .

    • Step 2: Oxidative cyclization using iodine/H₂O₂ to form the thiolactone ring .

Optimization Challenges

  • Nitro Group Stability: Requires low-temperature nitration (-10°C) to prevent over-nitration.

  • Racemization Control: Chiral pool synthesis using L-cysteine derivatives maintains stereochemical integrity .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

Table 2: Representative Synthetic Conditions

ParameterAmide CouplingCyclization
Yield68%52%
Temperature0–5°C25°C
CatalystNoneI₂ (0.1 eq)
Reaction Time4 h12 h

Physicochemical Characterization

Spectroscopic Profiles

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.21 (d, J=8.5 Hz, 1H, ArH), 8.02 (s, 1H, NH), 4.89 (m, 1H, SCH), 3.12 (dd, J=12.0, 5.5 Hz, 1H, CH₂S), 2.95–2.75 (m, 3H, CH₂CO) .

  • IR (KBr): 1675 cm⁻¹ (C=O amide), 1520 cm⁻¹ (asym NO₂), 1340 cm⁻¹ (sym NO₂).

  • HRMS: m/z 267.0634 [M+H]⁺ (calc. 267.0631) .

Thermal Behavior

  • Melting Point: 189–192°C (decomposition observed above 200°C).

  • Thermogravimetric Analysis: 5% weight loss at 150°C, major decomposition at 280°C .

Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The nitro group facilitates displacement reactions under harsh conditions:

  • With NaN₃: Forms 2-azido derivative at 120°C (DMF, 18 h, 44% yield).

  • With RSH: Thiols substitute nitro at 100°C (EtOH, K₂CO₃, 12 h) .

Thiolactone Ring Modifications

  • Reduction: NaBH₄ reduces ketone to alcohol (rt, 2 h), increasing water solubility .

  • S-Oxidation: mCPBA oxidizes sulfur to sulfone, enhancing metabolic stability .

Hypothesized Biological Activities

Structure-Activity Relationships

Key pharmacophore elements derived from analogs:

  • Nitro Position: Ortho substitution enhances antimicrobial activity vs. para.

  • Thiolactone Ring: Larger rings (6-membered) decrease potency by 40% .

Table 3: Predicted Biological Profiles

TargetActivityConfidence Level
Escherichia coliMIC 64 μg/mLModerate
HepG2 CellsIC₅₀ 28 μMLow
CYP3A4Inhibition 22%High

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